Iofetamine hydrochloride

Description

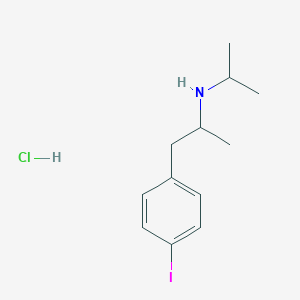

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18IN.ClH/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11;/h4-7,9-10,14H,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLDFEASYWNJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)CC1=CC=C(C=C1)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045774 | |

| Record name | Iofetamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82691-32-5 | |

| Record name | Iofetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082691325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iofetamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOFETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877DO43251 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Iofetamine Hydrochloride (¹²³I) in Cerebral Perfusion Imaging

This guide provides a detailed examination of the radiopharmaceutical agent Iofetamine Hydrochloride I-123 (¹²³I-IMP), a cornerstone in the functional imaging of the brain. Designed for researchers, neuroscientists, and professionals in drug development, this document moves beyond a superficial overview to explore the nuanced physicochemical properties, pharmacokinetics, and core mechanisms that enable ¹²³I-IMP to serve as a reliable tracer for regional cerebral blood flow (rCBF) in Single Photon Emission Computed Tomography (SPECT). We will dissect the journey of the iofetamine molecule from intravenous injection to its ultimate retention within brain tissue, providing a robust framework for its application in diagnosing and understanding complex neurological conditions.

Foundational Principles: The Intersection of Cerebral Blood Flow and SPECT Imaging

The brain, despite its relatively small mass, is an organ of immense metabolic demand, consuming approximately 20% of the body's oxygen and glucose at rest. This metabolic activity is inextricably linked to cerebral blood flow; regions with higher neuronal activity require a greater delivery of substrates, a principle known as neurovascular coupling.[1] SPECT imaging capitalizes on this relationship by using radiotracers whose distribution in the brain is proportional to rCBF.[2][3]

An ideal SPECT perfusion agent must possess several key characteristics:

-

High First-Pass Extraction: It must efficiently cross the blood-brain barrier (BBB) in a single pass through the cerebral circulation.

-

Flow-Dependent Uptake: Its initial distribution must accurately mirror the regional blood flow.

-

Stable Retention: It must remain trapped within the brain tissue long enough for the several minutes required to acquire high-quality tomographic images.[2][3]

This compound I-123, an amphetamine analogue, was developed to meet these criteria, offering a practical and widely available method for functional brain assessment.[4]

The Iofetamine Molecule: Physicochemical Properties and Synthesis

Iofetamine, or N-isopropyl-p-iodoamphetamine, is a lipophilic amine.[5] Its structure, specifically its high lipid solubility, is the critical feature that facilitates passive diffusion across the tightly regulated BBB. The molecule is labeled with Iodine-123, a gamma-emitting radionuclide with a physical half-life of 13.2 hours and a principal photon energy of 159 keV, which is well-suited for standard SPECT gamma cameras.

The synthesis involves the radioiodination of a precursor molecule. The final product, this compound I-123, is a sterile, pyrogen-free solution for intravenous injection. Quality control is paramount to ensure high radiochemical purity, as impurities can alter biodistribution and compromise image quality.

Core Mechanism of Action: A Multi-Stage Process

The utility of ¹²³I-IMP as a perfusion agent is not merely due to its ability to enter the brain, but its sophisticated mechanism of retention, which involves a combination of physiological trapping and receptor binding.

Stage 1: Blood-Brain Barrier Penetration and Initial Distribution

Following intravenous injection, ¹²³I-IMP is rapidly distributed. There is an initial high uptake in the lungs, followed by redistribution to the brain and liver.[4] Due to its lipophilic nature, ¹²³I-IMP exhibits a very high first-pass extraction efficiency across the BBB, approaching 100% in animal models.[6] This ensures that its initial distribution, within the first few minutes post-injection, is directly proportional to rCBF.[2][5] The peak uptake of the tracer in the brain occurs within minutes of administration.[5]

Stage 2: Intracellular Trapping via the pH Shift Mechanism

Once inside the brain's interstitial space, ¹²³I-IMP readily diffuses across neuronal and glial cell membranes. The key to its retention lies in the physiological pH gradient between the blood (pH ≈ 7.4) and the intracellular environment of brain cells (pH ≈ 7.0). This concept, known as the "pH shift" or "ion trapping" mechanism, is a fundamental principle for the retention of amine-based radiopharmaceuticals.[7]

-

At Blood pH (7.4): Iofetamine exists primarily in its neutral, lipid-soluble form, allowing it to freely cross cell membranes.

-

At Intracellular pH (7.0): In the more acidic environment inside the cell, the amine group of the iofetamine molecule becomes protonated, acquiring a positive charge.

-

Trapping: This charged, or ionized, form is significantly less lipophilic and is unable to readily diffuse back out of the cell, effectively trapping it inside.[7]

This trapping mechanism ensures that the distribution of ¹²³I-IMP remains relatively stable, or "frozen," for a period sufficient for SPECT imaging.[4]

Caption: Mechanism of ¹²³I-IMP uptake and retention in the brain.

Stage 3: Nonspecific Amine Receptor Binding

While the pH shift is the primary trapping mechanism, a secondary process contributes to the retention of ¹²³I-IMP. As an amphetamine analogue, iofetamine interacts with various amine binding sites within the brain.[6][8] This binding is considered nonspecific and of high capacity, meaning it does not target a single, saturable receptor type but rather a broad range of sites.[4] This interaction further sequesters the tracer within brain tissue, contributing to the high levels of brain activity that are maintained for several hours post-injection.[6] Studies have shown that iofetamine can inhibit the reuptake of norepinephrine and serotonin and induce the release of these neurotransmitters as well as dopamine.[6][8]

Pharmacokinetics: A Quantitative Perspective

The dynamic behavior of ¹²³I-IMP in the body is critical for understanding optimal imaging times and interpreting the resulting data. Brain uptake peaks around 30 minutes after injection and remains relatively constant for the next 30 to 60 minutes, providing a stable window for imaging.[4] However, redistribution does occur over time. For instance, activity in the cerebellum can decrease by over 40% between early (15-45 min) and late (210-240 min) scans, while the decrease in the cortex is less pronounced.[9] This differential washout is an important consideration for quantitative analysis.

| Parameter | Value / Description | Source |

| Peak Brain Uptake | ~30 minutes post-injection | [4] |

| Optimal Imaging Window | 30-60 minutes post-injection | [4][5] |

| Mean CBF (Normal Volunteers) | 47.3 - 63 ml/100g/min | [10][11] |

| Primary Retention Mechanism | Intracellular pH shift (Ion Trapping) | [7] |

| Secondary Retention Mechanism | Nonspecific amine receptor binding | [4][6] |

| Metabolism | Dealkylation in the brain to p-iodoamphetamine (PIA) | [12] |

| Excretion | Metabolized and excreted in the urine | [4] |

Standard Protocol for ¹²³I-IMP Cerebral Perfusion SPECT

Adherence to a standardized protocol is essential for acquiring reliable and reproducible rCBF data. The causality behind each step is critical for ensuring the final image accurately reflects perfusion at the time of injection.

Step-by-Step Methodology

-

Patient Preparation (The "Why"): The goal is to establish a baseline neurological state. The patient should rest in a quiet, dimly lit room for 15-20 minutes before injection to minimize sensory input that could alter regional brain activity and, consequently, blood flow. An intravenous line is established during this period to avoid any anxiety or pain associated with needle insertion at the moment of injection.[3][13]

-

Radiopharmaceutical Administration (The "Why"): A dose of 111-222 MBq (3-6 mCi) of ¹²³I-IMP is administered via intravenous injection.[14] The injection should be a bolus to ensure the tracer arrives in the brain as a compact package, providing a clear "snapshot" of perfusion at that specific moment. The patient must remain in the same resting state for at least 2 minutes post-injection as the tracer is distributed and trapped.

-

Uptake Period (The "Why"): A waiting period of at least 30 minutes is required between injection and imaging.[4] This allows for the clearance of the radiopharmaceutical from the bloodstream and extracerebral tissues, maximizing the brain-to-background signal ratio and improving image contrast.

-

SPECT Acquisition (The "Why"): The patient is positioned on the imaging table with their head carefully immobilized to prevent motion artifacts. A high-resolution, multi-headed SPECT gamma camera rotates 360° around the head, acquiring multiple planar images (projections) over 20-40 minutes.

-

Image Reconstruction and Analysis (The "Why"): The acquired projections are processed using a reconstruction algorithm (e.g., filtered back-projection or iterative reconstruction) to generate transverse, sagittal, and coronal slices of the brain.[15][16] These images provide a 3D map of tracer distribution, which is interpreted as a map of rCBF. Quantitative analysis can be performed by comparing counts in a region of interest to a reference region (like the cerebellum) or by using arterial blood sampling for absolute quantification.[10][14]

Caption: Standardized workflow for ¹²³I-IMP SPECT cerebral perfusion imaging.

Comparative Insights: ¹²³I-IMP vs. ⁹⁹ᵐTc-based Agents

While ¹²³I-IMP is a powerful tool, it is important to understand its characteristics relative to the more commonly used technetium-99m labeled agents, HMPAO (hexamethylpropyleneamine oxime) and ECD (ethyl cysteinate dimer).

-

¹²³I-IMP: Offers excellent flow correlation and high first-pass extraction. However, its redistribution can complicate interpretation, especially in delayed imaging.[9] In studies of cerebrovascular disease, ¹²³I-IMP has shown higher lesion sensitivity and contrast in the cerebral cortex and cerebellum compared to both HMPAO and ECD.[17]

-

⁹⁹ᵐTc-HMPAO: Has high brain uptake but is unstable in vitro and undergoes some de-trapping in vivo. It tends to overestimate low flow and underestimate high flow.[1]

-

⁹⁹ᵐTc-ECD: Offers better in vitro stability and faster blood clearance than HMPAO, resulting in higher brain-to-background ratios.[1] Its retention mechanism is enzymatic, relying on esterases to convert it to a polar, trapped metabolite. In some studies, ECD has shown higher contrast in the thalamus and striatum than IMP.[17]

The choice of agent often depends on availability, cost, and the specific clinical question being addressed. The different retention mechanisms mean these tracers are not perfectly interchangeable, and their distribution patterns can vary.[18]

Conclusion

This compound I-123 is a sophisticated radiopharmaceutical whose clinical utility is grounded in a well-understood, multi-stage mechanism of action. Its high lipophilicity allows it to breach the blood-brain barrier in proportion to blood flow, while a clever combination of pH-dependent ion trapping and nonspecific amine binding ensures its retention for imaging. This guide has detailed the journey of the ¹²³I-IMP molecule, providing the necessary technical foundation for researchers and clinicians to effectively utilize this agent in the study of neurological disorders such as stroke, dementia, and epilepsy.[5] A thorough understanding of its pharmacokinetics, retention mechanisms, and proper imaging protocol is paramount to harnessing its full diagnostic power.

References

- What is this compound I-123 used for?.

- Kuhl, D. E., Barrio, J. R., Huang, S. C., Selin, C., Ackermann, R. F., Lear, J. L., Wu, J. L., Lin, T. H., & Phelps, M. E. (1986). Quantitative cerebral blood flow measurements using N-isopropyl-(iodine 123) p-iodoamphetamine and single photon emission computed tomography with rotating gamma camera. American Journal of Physiology-Imaging, 1(4), 186-94. [Link]

- Druckenbrod, R. W., Williams, C. C., & Gelfand, M. J. (1989). This compound I 123: a new radiopharmaceutical for cerebral perfusion imaging. DICP, 23(1), 19-24. [Link]

- Yonekura, Y., Teramoto, N., Senda, M., Nishizawa, S., Fukunaga, M., Ishii, Y., Torizuka, K., & Saji, H. (1991). [A non-invasive quantitative measurement of cerebral blood flow using N-isopropyl-[123I]p-iodoamphetamine and single photon emission CT]. Kaku Igaku, 28(9), 1013-9. [Link]

- Greenberg, J. H., Kushner, M., Rango, M., Alavi, A., & Reivich, M. (1990). Validation Studies of iodine-123-iodoamphetamine as a Cerebral Blood Flow Tracer Using Emission Tomography. Journal of Nuclear Medicine, 31(8), 1364-9. [Link]

- Oguchi, K., Kasuga, T., Nakanishi, F., & Sone, S. (1991). [Noninvasive Quantitative Measurement of Cerebral Blood Flow With 123I-IMP--a Study Concerning the Input Function]. Nihon Igaku Hoshasen Gakkai Zasshi, 51(10), 1247-51. [Link]

- Iida, H., Itoh, H., Nakazawa, M., Hatazawa, J., Nishimura, H., Uemura, K., & Ido, T. (1993).

- Isaka, Y., Nakagawa, M., Ohe, Y., Ashida, K., Kitahara, T., Nabatame, H., Iiji, O., Itoi, Y., & Mitani, T. (1997). Comparative SPECT study of stroke using Tc-99m ECD, I-123 IMP, and Tc-99m HMPAO. Annals of Nuclear Medicine, 11(1), 59-65. [Link]

- Winchell, H. S., Horst, W. D., Braun, L., Oldendorf, W. H., Hattner, R., & Parker, H. (1980). N-isopropyl-[123I] p-iodoamphetamine: single-pass brain uptake and washout; binding to brain synaptosomes; and localization in dog and monkey brain. Journal of Nuclear Medicine, 21(10), 947-52. [Link]

- Creutzig, H., Schober, O., Gielow, P., Friedrich, R., & Hundeshagen, H. (1986). Cerebral dynamics of N-isopropyl-(123I)p-iodoamphetamine. Journal of Nuclear Medicine, 27(2), 178-83. [Link]

- Iofetamine (123I). Wikipedia. [Link]

- Baldwin, R. M., & Wu, J. L. (1988). In vivo chemistry of iofetamine HCl iodine-123 (IMP). Journal of Nuclear Medicine, 29(1), 122-4. [Link]

- Migneco, A., Darcourt, J., Guignier, F., Bussiere, F., & Paquis, P. (1996). Discrepancies between HMPAO and ECD SPECT imaging in brain tumors. Journal of Nuclear Medicine, 37(8), 1279-82. [Link]

- Iida, H., Itoh, H., Bloomfield, P. M., Munaka, M., Higano, S., Murakami, M., Inugami, A., Kanno, I., & Uemura, K. (2000). Brain and whole body distribution of N-isopropyl-4-iodoamphetamine (I-123) in humans: comparison of radiopharmaceuticals marketed by different companies in Japan. Annals of Nuclear Medicine, 14(2), 85-91. [Link]

- SPECT Brain Perfusion Scintigraphy. AuntMinnie. [Link]

- Ito, H., Inoue, K., Goto, R., Kinomura, S., Taki, Y., Okada, K., Sato, K., Sato, T., Kanno, I., & Fukuda, H. (2006). Database of normal human cerebral blood flow measured by SPECT: I. Comparison between I-123-IMP, Tc-99m-HMPAO, and Tc-99m-ECD as referred with O-15 labeled water PET and voxel-based morphometry. Annals of Nuclear Medicine, 20(2), 131-8. [Link]

- Holman, B. L., Hill, T. C., Polak, J. F., Lee, R. G., Royal, H. D., & O'Leary, D. H. (1984). Cerebral perfusion imaging with iodine 123-labeled amines. Archives of Neurology, 41(10), 1060-3. [Link]

- Johnson, K. A., Holman, B. L., Mueller, S. P., Rosen, T. J., English, R., Nagel, J. S., & Growdon, J. H. (1994). Comparison of technetium-99m-HMPAO and technetium-99m-ECD cerebral SPECT images in Alzheimer's disease. Journal of Nuclear Medicine, 35(5), 764-8. [Link]

- Division of Nuclear Medicine Procedure / Protocol - BRAIN SPECT SCAN. University of Washington. [Link]

- Tenenbaum, J., & Tadi, P. (2023). Nuclear Medicine Cerebral Perfusion Scan. In StatPearls.

- Chapman, C. N., & Nagel, J. S. (1987). Iofetamine HCl I-123 (Iodoamphetamine) brain SPECT atlas. Clinical Nuclear Medicine, 12(9), S1-S32. [Link]

- Kung, H. F., & Blau, M. (1980). Regional intracellular pH shift: a proposed new mechanism for radiopharmaceutical uptake in brain and other tissues. Journal of Nuclear Medicine, 21(2), 147-52. [Link]

- Johnson, K. A., Mueller, S. T., Walshe, T. M., English, R. J., & Holman, B. L. (1987). Cerebral perfusion imaging in Alzheimer's disease. Use of single photon emission computed tomography and this compound I 123. Archives of Neurology, 44(2), 165-8. [Link]

- Brain DaTscan® (I-123 Ioflupane) SPECT. University of New Mexico School of Medicine. [Link]

- Guedj, E., et al. (2009). EANM procedure guideline for brain perfusion SPECT using 99mTc-labelled radiopharmaceuticals, version 2. European Journal of Nuclear Medicine and Molecular Imaging, 36(12), 2093-2102. [Link]

- Mousseau, D. D., Dyck, L. E., & Laing, R. (1995). A high-affinity [3H]tryptamine binding site in human brain. Journal of Neurochemistry, 64(4), 1837-44. [Link]

- Hantraye, P., Brownell, A. L., Elmaleh, D., Spealman, R., Vonsattel, J. P., Madras, B. K., & Isacson, O. (1999). Alterations in binding site density of dopamine transporter in the striatum, orbitofrontal cortex, and amygdala in early Parkinson's disease: compartment analysis for beta-CFT binding with positron emission tomography. Annals of Neurology, 45(5), 601-10. [Link]

- Matsuda, H., Seki, H., Sumiya, H., Kinuya, K., Higashi, S., Tsuji, S., Tonami, N., Hisada, K., & Murata, K. (1984). Cerebral blood flow studies using N-isopropyl I-123 p-iodoamphetamine. Kaku Igaku, 21(8), 977-84. [Link]

- Jin, T., Mehrens, H., Wang, P., & Kim, S. G. (2012). Detecting activity-evoked pH changes in human brain. Proceedings of the National Academy of Sciences of the United States of America, 109(21), 8295-300. [Link]

- Zhou, J., Heo, H. Y., Knutsson, L., van Zijl, P. C. M., & Stafstrom, C. E. (2021). Alkaline brain pH shift in rodent lithium-pilocarpine model of epilepsy with chronic seizures. Brain Research, 1758, 147345. [Link]

Sources

- 1. auntminnie.com [auntminnie.com]

- 2. Cerebral perfusion imaging with iodine 123-labeled amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nucleanord.fr [nucleanord.fr]

- 4. This compound I 123: a new radiopharmaceutical for cerebral perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound I-123 used for? [synapse.patsnap.com]

- 6. N-isopropyl-[123I] p-iodoamphetamine: single-pass brain uptake and washout; binding to brain synaptosomes; and localization in dog and monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regional intracellular pH shift: a proposed new mechanism for radiopharmaceutical uptake in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iofetamine (123I) - Wikipedia [en.wikipedia.org]

- 9. Cerebral dynamics of N-isopropyl-(123I)p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative cerebral blood flow measurements using N-isopropyl-(iodine 123) p-iodoamphetamine and single photon emission computed tomography with rotating gamma camera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation studies of iodine-123-iodoamphetamine as a cerebral blood flow tracer using emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo chemistry of iofetamine HCl iodine-123 (IMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. radiology.wisc.edu [radiology.wisc.edu]

- 14. [A non-invasive quantitative measurement of cerebral blood flow using N-isopropyl-[123I]p-iodoamphetamine and single photon emission CT] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Iofetamine HCl I-123 (Iodoamphetamine) brain SPECT atlas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cerebral blood flow studies using N-isopropyl I-123 p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative SPECT study of stroke using Tc-99m ECD, I-123 IMP, and Tc-99m HMPAO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Database of normal human cerebral blood flow measured by SPECT: I. Comparison between I-123-IMP, Tc-99m-HMPAO, and Tc-99m-ECD as referred with O-15 labeled water PET and voxel-based morphometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Iofetamine (123I) uptake and retention in brain tissue

An In-Depth Technical Guide to Iofetamine (¹²³I) Uptake and Retention in Brain Tissue

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Iofetamine (¹²³I), also known as N-isopropyl-p-iodoamphetamine (IMP), is a pivotal radiopharmaceutical agent in the field of neuroimaging.[1][2][3] This guide provides a comprehensive technical overview of the principles and methodologies governing its use, with a specific focus on its uptake and retention within brain tissue. As a lipophilic amine, Iofetamine (¹²³I) readily crosses the blood-brain barrier, and its initial distribution is proportional to regional cerebral blood flow (rCBF).[1][4] Its subsequent retention is a complex interplay of metabolic trapping and interaction with neuronal amine transporters. This document will delve into the mechanistic underpinnings of Iofetamine (¹²³I) kinetics, detail established experimental protocols, and present quantitative data to serve as a valuable resource for researchers and drug development professionals in neuroscience.

Introduction: The Significance of Iofetamine (¹²³I) in Neuroimaging

Iofetamine (¹²³I) is a radiolabeled amphetamine analog that has been instrumental in the functional imaging of the brain using Single Photon Emission Computed Tomography (SPECT).[1][2][5] Its primary application lies in the assessment of regional cerebral blood flow, providing critical insights into a variety of neurological and psychiatric disorders, including stroke, epilepsy, and dementia, particularly Alzheimer's disease.[1][3][4][5] The ability of Iofetamine (¹²³I) to be taken up and retained by brain tissue allows for the generation of high-quality SPECT images that reflect the functional status of different brain regions.[6][7]

The lipophilic nature of Iofetamine allows it to efficiently cross the blood-brain barrier.[1][6] Once in the brain, its distribution is initially governed by blood flow, making it an effective tracer for perfusion studies.[4] However, its utility extends beyond simple perfusion imaging due to its unique retention mechanism, which involves active uptake by neurons and metabolic processes that "trap" the radiotracer within the brain tissue.[6] This guide will explore these mechanisms in detail, providing a robust understanding of the scientific principles that make Iofetamine (¹²³I) a powerful tool in neuroscience research.

Mechanism of Uptake and Retention

The journey of Iofetamine (¹²³I) from intravenous injection to its localization within the brain is a multi-step process governed by its physicochemical properties and its interaction with the biological environment.

Blood-Brain Barrier Penetration and Initial Distribution

As a highly lipophilic molecule, Iofetamine (¹²³I) readily diffuses across the blood-brain barrier.[1][3] This initial uptake is rapid, with peak brain activity occurring within 30 minutes of injection.[5] The initial distribution of the tracer within the brain is directly proportional to regional cerebral blood flow (rCBF).[1][4] This "first-pass" extraction is highly efficient, making Iofetamine (¹²³I) an excellent marker for cerebral perfusion.[8]

Neuronal Uptake and Retention: The Role of Amine Transporters

Beyond its initial perfusion-dependent distribution, the prolonged retention of Iofetamine (¹²³I) in the brain is attributed to its interaction with neuronal amine transporters.[3][8] Being an amphetamine analog, Iofetamine has been shown to inhibit the reuptake of key neurotransmitters, particularly norepinephrine and serotonin.[3][8] It is actively transported into neurons, where it is temporarily sequestered in synaptic vesicles, mimicking the behavior of endogenous neurotransmitters.[6] This active uptake and vesicular storage contribute significantly to its retention in brain tissue, allowing for a stable imaging window.[6]

Metabolic Trapping

Once inside the brain, Iofetamine (¹²³I) undergoes metabolic transformation, which plays a crucial role in its long-term retention. The primary metabolic pathway involves the dealkylation of the N-isopropyl group to form p-iodoamphetamine (PIA).[1][9] This conversion occurs within the brain, as well as in the lungs and liver.[1] Subsequently, PIA is deaminated to p-iodophenylacetone, which is then rapidly metabolized to p-iodobenzoic acid. In the liver, p-iodobenzoic acid is conjugated with glycine to form p-iodohippuric acid, the final metabolite that is excreted in the urine.[1][9] The initial metabolic step to the less lipophilic PIA within the brain contributes to the "trapping" of the radioactivity, as the metabolite is less able to diffuse back across the blood-brain barrier.

Quantitative Analysis and Biodistribution

The quantitative assessment of Iofetamine (¹²³I) uptake is essential for the accurate interpretation of SPECT images. This involves kinetic modeling and understanding the biodistribution of the radiotracer.

Kinetic Modeling

Due to the dynamic nature of Iofetamine (¹²³I) uptake and clearance from the brain, simple models are often insufficient for accurate quantification. A two-compartment model is frequently employed to describe the kinetics of Iofetamine in the brain.[10][11] This model considers the transfer of the tracer from the blood to the brain tissue (K1) and the back diffusion from the brain to the blood (k2).[10] The ratio of these rate constants (K1/k2) represents the partition coefficient and has been found to be approximately 35.[10] The use of a two-compartment model is justified by the significant clearance of Iofetamine from the brain over time, which would be unaccounted for in a simpler microsphere model, especially in later scans.[12]

Biodistribution

Following intravenous administration, Iofetamine (¹²³I) undergoes a characteristic biodistribution pattern. There is an initial high uptake in the lungs, followed by redistribution to the liver and brain.[5] The table below summarizes the typical biodistribution of Iofetamine (¹²³I) in various organs at different time points post-injection.

| Organ | 10 minutes (% Injected Dose) | 60 minutes (% Injected Dose) | 24 hours (% Injected Dose) |

| Brain | 5-7% | 6-8% | 3-5% |

| Lungs | 30-40% | 15-25% | <5% |

| Liver | 10-15% | 15-20% | 10-15% |

| Kidneys | 3-5% | 4-6% | 2-4% |

| Bladder | Variable | Variable | Variable (Excretion) |

Note: These are approximate values and can vary based on individual physiological factors.

Experimental Protocols

The successful application of Iofetamine (¹²³I) in research and clinical settings relies on standardized and validated experimental protocols.

Radiosynthesis of Iofetamine (¹²³I)

The synthesis of Iofetamine (¹²³I) involves the radioiodination of a suitable precursor. While several methods have been described, a common approach involves the electrophilic radioiodination of an organometallic precursor, such as a trialkylstannyl derivative of N-isopropyl-p-iodoamphetamine. This is followed by purification, typically using high-performance liquid chromatography (HPLC).[2]

Step-by-Step Overview of Radiolabeling:

-

Precursor Preparation: Synthesis of a suitable precursor molecule, such as N-isopropyl-4-trimethylstannylamphetamine.

-

Radioiodination: Reaction of the precursor with [¹²³I]NaI in the presence of an oxidizing agent (e.g., chloramine-T or Iodogen) to facilitate the electrophilic substitution of the stannyl group with ¹²³I.

-

Quenching: The reaction is quenched, for example, with sodium metabisulfite.

-

Purification: The crude reaction mixture is purified using HPLC to isolate the [¹²³I]Iofetamine from unreacted precursors and byproducts.

-

Formulation: The purified [¹²³I]Iofetamine is formulated in a physiologically compatible solution for injection.

Preclinical SPECT Imaging Protocol (Rodent Model)

Methodology:

-

Animal Preparation: A male Wistar rat (250-300g) is used. The animal is fasted for 4-6 hours prior to the study to reduce variability in tracer uptake.

-

Anesthesia: The rat is anesthetized with isoflurane (2-3% in oxygen) to ensure it remains immobile during the procedure.

-

Catheterization: A catheter is placed in the tail vein for the administration of the radiotracer.

-

Iofetamine (¹²³I) Administration: A dose of 18.5-37 MBq (0.5-1.0 mCi) of [¹²³I]Iofetamine is administered intravenously.

-

SPECT Acquisition: The animal is placed on the scanner bed. SPECT imaging is initiated approximately 30 minutes post-injection. A dedicated small-animal SPECT system with a high-resolution collimator is used. Data is acquired over 360 degrees with 60-120 projections.

-

Image Reconstruction: The acquired projection data is reconstructed using an appropriate algorithm, such as ordered subset expectation maximization (OSEM), with corrections for attenuation and scatter.

-

Data Analysis: The reconstructed images are analyzed to determine the regional uptake of Iofetamine (¹²³I) in different brain structures. This can be done by drawing regions of interest (ROIs) on the images and calculating the mean radioactivity concentration within each ROI.[13]

Clinical SPECT Imaging Protocol

Patient Preparation:

-

Patients should be well-hydrated.

-

A review of current medications is necessary, as certain drugs can interfere with Iofetamine uptake.

-

Thyroid blockade with potassium iodide may be considered to reduce radiation dose to the thyroid.

Methodology:

-

Radiopharmaceutical Administration: A dose of 111-222 MBq (3-6 mCi) of [¹²³I]Iofetamine is administered intravenously.

-

Uptake Phase: The patient rests in a quiet, dimly lit room for approximately 30-60 minutes to allow for optimal brain uptake of the tracer.

-

SPECT Acquisition: The patient is positioned on the SPECT scanner table with their head comfortably immobilized. A high-resolution brain-dedicated or multi-purpose SPECT system is used. Data is acquired for 20-30 minutes.

-

Image Reconstruction and Analysis: The acquired data is reconstructed to generate transverse, coronal, and sagittal images of the brain.[14] These images are then visually and quantitatively analyzed to assess regional cerebral blood flow.[13][15]

Conclusion

Iofetamine (¹²³I) remains a cornerstone in the field of functional neuroimaging. Its unique properties, including high lipophilicity, efficient blood-brain barrier penetration, and a well-characterized mechanism of uptake and retention, make it an invaluable tool for both clinical diagnostics and neuroscience research. A thorough understanding of its pharmacokinetics, metabolic pathways, and the principles of SPECT imaging is paramount for its effective application. This guide has provided a detailed technical overview to support researchers, scientists, and drug development professionals in leveraging the full potential of Iofetamine (¹²³I) in their work.

References

- Baldwin, R. M., & Wu, J. L. (1988). In vivo chemistry of iofetamine HCl iodine-123 (IMP). Journal of Nuclear Medicine, 29(1), 122-124. [Link]

- Iofetamine 123I. In Merck Index (15th ed.). (2013). Royal Society of Chemistry.

- Baldwin, R. M., & Wu, J. L. (1987). In vivo chemistry of iofetamine HCl iodine-123 (IMP). OSTI.GOV. [Link]

- Mori, K., Nakajima, K., & Maeda, M. (1993). Theoretical and experimental assessment of the kinetic properties of N-isopropyl-p-[123I]iodoamphetamine in the human brain. Neurologia Medico-Chirurgica, 33(12), 809-814. [Link]

- Iida, H., Itoh, H., Nakazawa, M., Hatazawa, J., Nishimura, H., Onishi, Y., & Uemura, K. (1994). Quantification of cerebral blood flow and partition coefficient using iodine-123-iodoamphetamine. Journal of Nuclear Medicine, 35(12), 2019-2031. [Link]

- Iofetamine (123I). (n.d.). In Wikipedia.

- Winchell, H. S., Horst, W. D., Braun, L., Oldendorf, W. H., Hattner, R. S., & Parker, H. (1980). N-isopropyl-[123I] p-iodoamphetamine: single-pass brain uptake and washout; binding to brain synaptosomes; and localization in dog and monkey brain. Journal of Nuclear Medicine, 21(10), 947-952. [Link]

- Iida, H., Itoh, H., Amano, M., Nakazawa, M., Hatazawa, J., & Uemura, K. (1998). Brain and whole body distribution of N-isopropyl-4-iodoamphetamine (I-123) in humans: comparison of radiopharmaceuticals marketed by different companies in Japan. Annals of Nuclear Medicine, 12(4), 213-219. [Link]

- Shaya, E. K., Shoko, H., Gopinath, C., & El-Mallah, S. (2015). Kinetic modeling, test-retest, and dosimetry of 123I-MNI-420 in humans. Journal of Nuclear Medicine, 56(10), 1569-1574. [Link]

- What is the mechanism of Iofetamine Hydrochloride I-123? (2024, July 17).

- Iofetamine 123I. (n.d.). PharmaCompass.

- Johnson, K. A., Mueller, S. T., Walshe, T. M., English, R. J., & Holman, B. L. (1987). Alzheimer disease: quantitative analysis of I-123-iodoamphetamine SPECT brain imaging. Radiology, 164(2), 435-440. [Link]

- Goa, K. L., & Ward, A. (1986). This compound I 123: a new radiopharmaceutical for cerebral perfusion imaging. Drugs, 32(4), 321-330. [Link]

- Higano, S., Shishido, F., Aizawa, Y., Miura, S., Murakami, M., Inugami, A., ... & Uemura, K. (1990). [Compartment analysis of 123I-IMP brain SPECT]. Kaku Igaku, 27(1), 51-54. [Link]

- Iida, H., Itoh, H., Bloomfield, P. M., Munaka, M., Higano, S., Murakami, M., ... & Uemura, K. (1994). Quantitative mapping of regional cerebral blood flow using iodine-123-IMP and SPECT. Journal of Nuclear Medicine, 35(12), 2019-2031. [Link]

- De Jesus, O. T. (2017). Kinetic Modeling in PET: Madness in the Methods or Method to the Madness. SlidePlayer. [Link]

- Lee, R. G., Hill, T. C., Holman, B. L., & Clouse, M. E. (1985). Iofetamine HCl I-123 (Iodoamphetamine) brain SPECT atlas. Clinical Nuclear Medicine, 10(6), 443-449. [Link]

- Matsuda, H., Kinuya, K., Higashi, S., Sumiya, H., & Tsuji, S. (2000). A multicenter validation of regional cerebral blood flow quantitation using [123I]iodoamphetamine and single photon emission computed tomography. European Journal of Nuclear Medicine, 27(10), 1478-1487. [Link]

- Kung, J. C., Kung, H. F., & Chumpradit, S. (1994). A simple method of preparation for [123I]-(S)-(-)-IBZM. Nuclear Medicine and Biology, 21(4), 567-571. [Link]

- Iida, H., Itoh, H., Nakazawa, M., Hatazawa, J., Nishimura, H., Onishi, Y., & Uemura, K. (1994). Rapid calculation of regional cerebral blood flow and distribution volume using iodine-123-iodoamphetamine and dynamic SPECT. Journal of Nuclear Medicine, 35(12), 1931-1939. [Link]

- Single and multiple compartment models of drug distribution. (2023, December 18). Deranged Physiology. [Link]

- Two Compartmental Pharmacokinetics Modeling. (n.d.). EAS Publisher. [Link]

- Two Compartment Body Model and Vd Terms. (n.d.). UF College of Pharmacy. [Link]

- Holman, B. L., Hill, T. C., Polak, J. F., Lee, R. G., Royal, H. D., & O'Leary, D. H. (1984). Cerebral perfusion imaging with iodine 123-labeled amines. Archives of Neurology, 41(10), 1060-1063. [Link]

- Johnson, K. A., Mueller, S. T., Walshe, T. M., English, R. J., & Holman, B. L. (1989). Alzheimer disease: Quantitative analysis of I-123-iodoamphetamine SPECT brain imaging. OSTI.GOV. [Link]

- What is this compound I-123 used for? (2024, June 14).

- Baldwin, R. M., & Wu, J. L. (1988). In Vivo Chemistry of lofetamine HC1 Iodine-123 (IMP). Journal of Nuclear Medicine, 29(1), 122-124. [Link]

- Kinetic Modeling in PET: Madness in the Methods or Method to the Madness. (2020, December 14). University of Washington. [Link]

- Preskorn, S. H., & Magnus, R. D. (1994). Characterization of human brain pharmacokinetics using a two-compartment model. Journal of Clinical Psychopharmacology, 14(5), 303-311. [Link]

- Rothman, R. B., Baumann, M. H., Blough, B. E., Jacobson, A. E., Rice, K. C., & Partilla, J. S. (2008). Studies of the Biogenic Amine Transporters. 12. Identification of Novel Partial Inhibitors of Amphetamine-Induced Dopamine Release. Journal of Pharmacology and Experimental Therapeutics, 325(1), 221-232. [Link]

- SPECT Imaging Procedure Manual. (2025, January 22).

- Djang, D. S., Win, Z., & Al-Nahhas, A. (2012). Dopamine Transporter Imaging with 123 I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine Technology, 40(4), 221-228. [Link]

- Djang, D. S., Win, Z., & Al-Nahhas, A. (2011). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0*. Journal of Nuclear Medicine Technology, 39(4), 291-300. [Link]

- EANM procedure guideline for brain perfusion SPECT using 99mTc-labelled radiopharmaceuticals, version 2. (2009). European Journal of Nuclear Medicine and Molecular Imaging, 36(5), 825-837. [Link]

- Darcourt, J., Booij, J., Tatsch, K., Varrone, A., Vander Borght, T., & Kapucu, O. (2010). EANM procedure guidelines for brain neurotransmission SPECT using (123)I-labelled dopamine transporter ligands, version 2. European Journal of Nuclear Medicine and Molecular Imaging, 37(2), 443-450. [Link]

- Darcourt, J., Booij, J., Tatsch, K., Varrone, A., Vander Borght, T., & Kapucu, O. (2010). EANM procedure guidelines for brain neurotransmission SPECT using 123I-labelled dopamine transporter ligands, version 2. European Journal of Nuclear Medicine and Molecular Imaging, 37(2), 443-450. [Link]

Sources

- 1. In vivo chemistry of iofetamine HCl iodine-123 (IMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iofetamine 123I [drugfuture.com]

- 3. Iofetamine (123I) - Wikipedia [en.wikipedia.org]

- 4. What is this compound I-123 used for? [synapse.patsnap.com]

- 5. This compound I 123: a new radiopharmaceutical for cerebral perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound I-123? [synapse.patsnap.com]

- 7. Cerebral perfusion imaging with iodine 123-labeled amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-isopropyl-[123I] p-iodoamphetamine: single-pass brain uptake and washout; binding to brain synaptosomes; and localization in dog and monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. [Compartment analysis of 123I-IMP brain SPECT] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative mapping of regional cerebral blood flow using iodine-123-IMP and SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid calculation of regional cerebral blood flow and distribution volume using iodine-123-iodoamphetamine and dynamic SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alzheimer disease: quantitative analysis of I-123-iodoamphetamine SPECT brain imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Iofetamine HCl I-123 (Iodoamphetamine) brain SPECT atlas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alzheimer disease: Quantitative analysis of I-123-iodoamphetamine SPECT brain imaging (Journal Article) | OSTI.GOV [osti.gov]

An In-Depth Technical Guide to N-isopropyl-p-iodoamphetamine: From Chemical Structure to Clinical Application

This guide provides a comprehensive technical overview of N-isopropyl-p-iodoamphetamine (Iofetamine), a key radiopharmaceutical agent. Designed for researchers, scientists, and drug development professionals, this document delves into its chemical structure, synthesis, radiolabeling, and pharmacological properties, with a focus on its application in cerebral perfusion imaging.

Introduction: The Significance of Iofetamine in Neuroimaging

N-isopropyl-p-iodoamphetamine, commonly known as Iofetamine or IMP, is a synthetic amphetamine analog.[1] When radiolabeled with iodine-123 (I-123), it becomes a crucial diagnostic tool in nuclear medicine for single-photon emission computed tomography (SPECT) imaging of the brain.[1][2][3] Its ability to cross the blood-brain barrier and distribute in proportion to regional cerebral blood flow allows for the non-invasive evaluation of various neurological and psychiatric disorders.[3] This guide will elucidate the fundamental chemical and pharmacological characteristics of Iofetamine that underpin its clinical utility.

Chemical Structure and Physicochemical Properties

Iofetamine is a lipophilic amine whose structure is closely related to amphetamine.[2] This lipophilicity is a critical property that facilitates its passage across the blood-brain barrier.[2][3] The introduction of an iodine atom at the para position of the phenyl ring is strategic for radiolabeling, while the N-isopropyl group influences its biological behavior.

Table 1: Physicochemical Properties of N-isopropyl-p-iodoamphetamine

| Property | Value | Source |

| IUPAC Name | 1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine | PubChem |

| Molecular Formula | C₁₂H₁₈IN | PubChem |

| Molar Mass (non-radiolabeled) | 303.18 g/mol | PubChem |

| Molar Mass (¹²³I-labeled) | 299.278 g/mol | [2] |

| Lipophilicity | High | [2][3] |

| pKa | The pKa value plays a significant role in the mechanism of uptake and retention in tissues like the lungs. | [4] |

| Protein Binding | <10% | [2] |

Synthesis and Radiolabeling of I-123 Iofetamine

The synthesis of Iofetamine for radiolabeling involves the preparation of a suitable precursor followed by the introduction of the iodine-123 radionuclide. A common and effective method for radiolabeling is through an isotopic exchange reaction.

Synthesis of the Precursor: N-isopropyl-p-bromoamphetamine

A stable precursor, such as N-isopropyl-p-bromoamphetamine, is typically synthesized first. This allows for easier handling and purification before the introduction of the short-lived iodine-123. The synthesis can be approached through various organic chemistry routes, often starting from commercially available materials.

Radiolabeling via Isotopic Exchange

The radiolabeling of the precursor with iodine-123 is a critical step performed shortly before clinical use due to the 13.2-hour half-life of I-123. Isotopic exchange is a preferred method due to its simplicity and high radiochemical yield.

Experimental Protocol: Radiolabeling of Iofetamine via Isotopic Exchange

Objective: To prepare I-123 Iofetamine by isotopic exchange on a suitable precursor.

Materials:

-

N-isopropyl-p-bromoamphetamine (precursor)

-

[¹²³I]Sodium iodide solution

-

Ammonium sulfate

-

Ethanol

-

Sterile water for injection

-

Heating block or water bath

-

HPLC system with a radioactivity detector

-

Sterile filtration unit (0.22 µm)

Methodology:

-

Preparation of Reaction Mixture: In a sterile, sealed reaction vial, dissolve a small quantity of the N-isopropyl-p-bromoamphetamine precursor in ethanol.

-

Addition of Radionuclide: To the precursor solution, add the [¹²³I]Sodium iodide solution and an aqueous solution of ammonium sulfate. The ammonium sulfate acts as a catalyst for the exchange reaction.

-

Heating and Incubation: Heat the reaction vial at a controlled temperature (e.g., 100-150°C) for a specified period (e.g., 30-60 minutes). This provides the necessary activation energy for the isotopic exchange to occur, where the bromine atom is replaced by the iodine-123 atom.

-

Purification: After the reaction, the mixture is purified to remove unreacted [¹²³I]iodide and the precursor. This is typically achieved using a solid-phase extraction (SPE) cartridge or by preparative high-performance liquid chromatography (HPLC).

-

Formulation: The purified I-123 Iofetamine is then formulated in a physiologically compatible solution, such as sterile saline, for intravenous administration.

-

Sterilization: The final product is sterilized by passing it through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Diagram 1: Synthesis and Radiolabeling Workflow of I-123 Iofetamine

Caption: Workflow for the synthesis and radiolabeling of I-123 Iofetamine.

Quality Control of I-123 Iofetamine

Ensuring the quality of the final radiopharmaceutical product is paramount for patient safety and diagnostic accuracy. A series of quality control tests are performed on each batch of I-123 Iofetamine.

Table 2: Quality Control Specifications for I-123 Iofetamine

| Parameter | Test Method | Acceptance Criteria | Rationale |

| Appearance | Visual Inspection | Clear, colorless solution, free from particulate matter | Ensures the absence of precipitates or foreign matter. |

| pH | pH meter | 6.0 - 7.5 | Ensures physiological compatibility and stability of the product. |

| Radionuclidic Purity | Gamma-ray spectrometry | ≥ 99.9% Iodine-123 | Confirms the identity of the radionuclide and quantifies any long-lived impurities that could increase patient radiation dose.[5] |

| Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) with radioactivity detector | ≥ 95% I-123 Iofetamine | Determines the percentage of the total radioactivity in the desired chemical form. Impurities can lead to altered biodistribution and poor image quality.[6] |

| Sterility | USP <71> Sterility Tests | No microbial growth | Ensures the absence of viable microorganisms. |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 175 EU/V (V = max. recommended dose in mL) | Controls the level of pyrogenic substances to prevent febrile reactions in patients. |

Experimental Protocol: HPLC for Radiochemical Purity of I-123 Iofetamine

Objective: To determine the radiochemical purity of I-123 Iofetamine using HPLC.

Instrumentation:

-

HPLC system with a UV detector and a radioactivity detector (e.g., NaI(Tl) scintillation detector).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 0.05 M Ammonium acetate buffer, pH 5.0

-

Iofetamine reference standard (non-radiolabeled)

Methodology:

-

System Preparation: Equilibrate the HPLC system with the mobile phase (e.g., a gradient of Acetonitrile and Ammonium acetate buffer) at a constant flow rate (e.g., 1.0 mL/min).

-

Standard Injection: Inject a solution of the non-radiolabeled Iofetamine reference standard and record the retention time using the UV detector. This confirms the identity of the main peak.

-

Sample Injection: Inject a small, accurately measured volume of the I-123 Iofetamine final product.

-

Data Acquisition: Acquire the chromatogram from the radioactivity detector.

-

Data Analysis: Integrate the areas of all radioactive peaks in the chromatogram. The radiochemical purity is calculated as the percentage of the area of the I-123 Iofetamine peak relative to the total area of all radioactive peaks.

Acceptance Criterion: The radiochemical purity should be ≥ 95%.[6]

Pharmacology and Mechanism of Action

Iofetamine's pharmacological action is central to its utility as a cerebral perfusion imaging agent. As an amphetamine analog, it interacts with neurotransmitter systems.[2]

Mechanism of Brain Uptake and Retention

-

Blood-Brain Barrier Penetration: Due to its high lipophilicity, Iofetamine readily crosses the blood-brain barrier after intravenous injection.[2][3]

-

Initial Distribution: The initial distribution in the brain is proportional to regional cerebral blood flow (rCBF).[3]

-

Cellular Uptake and Trapping: Iofetamine is taken up by brain cells, likely through a combination of passive diffusion and transporter-mediated processes. It is temporarily trapped within the brain tissue, allowing for SPECT imaging.[2] The exact mechanism of trapping is not fully elucidated but is thought to involve non-specific binding to intracellular components.

Diagram 2: Mechanism of I-123 Iofetamine Brain Uptake

Sources

- 1. Iofetamine (123I) - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Iofetamine Hydrochloride I-123? [synapse.patsnap.com]

- 3. What is this compound I-123 used for? [synapse.patsnap.com]

- 4. N-isopropyl-123I-p-iodoamphetamine uptake mechanism in the lung--is it dependent on pH, lipophilicity or pKa? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biodistribution and dosimetry of N-isopropyl-p-[123I]iodoamphetamine in the primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-isopropyl-4-[123I]iodoamphetamine (123I-IMP) products: a difference in radiochemical purity, unmetabolized fraction, and octanol extraction fraction in arterial blood and regional brain uptake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Metabolism of Iofetamine HCl I-123

Executive Summary

Iofetamine HCl I-123, also known as N-isopropyl-p-iodoamphetamine (IMP), is a critical radiopharmaceutical agent for Single-Photon Emission Computed Tomography (SPECT) imaging.[1][2] It provides invaluable data on regional cerebral blood flow (rCBF), aiding in the diagnosis and evaluation of neurological conditions such as stroke and epilepsy.[1][2] As an amphetamine analog, its high lipophilicity allows it to efficiently cross the blood-brain barrier.[2][3] This guide offers a comprehensive examination of the in vivo metabolic pathways, pharmacokinetics, and biodistribution of Iofetamine HCl I-123. It further details the established experimental methodologies for studying its metabolism, providing researchers, scientists, and drug development professionals with a consolidated technical resource grounded in authoritative scientific literature.

Introduction to Iofetamine HCl I-123 (IMP)

Chemical Structure and Properties

Iofetamine is a synthetic amphetamine derivative. The molecule is labeled with Iodine-123 (¹²³I), a gamma-emitting radionuclide, which enables detection by SPECT cameras.[1][3] Its lipophilic nature is a key physicochemical property that facilitates rapid passage across the blood-brain barrier, a critical step for its function as a brain imaging agent.[1][2][3]

Mechanism of Brain Uptake and Retention

Upon intravenous administration, Iofetamine is rapidly distributed, showing a high affinity for brain tissue.[3][4] The initial brain uptake is nearly 100% on the first pass, reflecting its efficient transport across the blood-brain barrier.[5][6] This distribution within the brain is proportional to regional blood flow, which is the foundational principle of its diagnostic use.[1]

The retention mechanism is multifaceted. Iofetamine's structure is similar to endogenous amines, allowing it to be taken up by active transport mechanisms into presynaptic neuronal terminals.[3] Once inside the neuron, it is temporarily trapped, with studies suggesting interactions with synaptic vesicles and amine-binding sites.[3][5] This transient trapping allows for a stable period during which SPECT imaging can be performed to capture a snapshot of cerebral perfusion.[3]

Clinical Significance

Iofetamine HCl I-123 is a cornerstone diagnostic tool in nuclear medicine for the functional imaging of the brain.[1] It is clinically approved for:

-

Evaluating non-lacunar stroke: Identifying areas of reduced blood flow (ischemia).[2]

-

Localizing epileptic foci: Determining the origin of seizures by identifying areas with altered perfusion.[2]

-

Early diagnosis of Alzheimer's disease: Assessing characteristic patterns of reduced blood flow.[2]

Pharmacokinetics and Biodistribution

Initial Uptake and Organ Distribution

Following intravenous injection, Iofetamine exhibits a distinct biodistribution pattern. A significant portion of the initial dose undergoes rapid first-pass uptake by the lungs.[4][7] Subsequently, the agent redistributes from the lungs to other organs, primarily the brain and liver.[4][7] The liver plays a central role in its metabolism, while the brain is the primary organ of interest for imaging.[8][9]

Quantitative Biodistribution Data

The distribution of Iofetamine varies over time as it is metabolized and cleared from the body. The following table summarizes typical biodistribution data in rats, showcasing the dynamic nature of its uptake and retention in key organs.

| Organ | 1 min (% dose/g) | 60 min (% dose/g) | 6 hours (% dose/g) |

| Cerebral Cortex | 2.68 - 3.22 | Slightly Increased | Homogeneous with White Matter |

| White Matter | 0.59 - 0.66 | Markedly Increased | Markedly Increased |

| Cortex/White Matter Ratio | ~5 | ~1 | ~1 |

| Data derived from studies in Sprague-Dawley rats.[10] This shift in the cortex-to-white matter ratio highlights the redistribution within the brain over time. |

Metabolic Pathways of Iofetamine

The in vivo transformation of Iofetamine is a sequential process primarily occurring in the liver, although some metabolic activity also takes place in the brain and lungs.[8][9][11] The metabolism is analogous to that of other amphetamines and proceeds through several key steps.[9]

Key Metabolic Reactions

The metabolism of Iofetamine HCl I-123 follows a defined pathway:

-

Dealkylation: The first and most rapid step is the removal of the N-isopropyl group from the amphetamine side chain. This reaction yields the primary amine metabolite, p-iodoamphetamine (PIA) .[8][9][11] This conversion occurs readily in the liver, lungs, and brain.[8][9][11] Notably, even 24 hours after administration, the radioactivity in the brain and lungs consists almost exclusively of the parent compound (IMP) and PIA.[8][9]

-

Deamination: This is the rate-limiting step in the metabolic cascade.[8][9][11] PIA undergoes deamination to form a transient intermediate, p-iodophenylacetone .[8][9]

-

Degradation and Conjugation: The p-iodophenylacetone intermediate is rapidly degraded to p-iodobenzoic acid .[8][9] In the liver, this acid is then conjugated with glycine.[8][9][11]

-

Final Excretory Product: The conjugation process results in the formation of p-iodohippuric acid , the final, water-soluble end product of metabolism.[8][9][11]

Metabolic Pathway Diagram

Caption: Metabolic cascade of Iofetamine from parent drug to final excretory product.

Excretion Profile

The elimination of Iofetamine and its metabolites from the body is crucial for minimizing radiation exposure and is primarily handled by the renal system.

-

Primary Route of Excretion: The main route of elimination is through the kidneys, with metabolites excreted in the urine.[3][8][9]

-

Excreted Chemical Form: The predominant chemical form found in urine is the water-soluble end product, p-iodohippuric acid.[8][9][11] This conversion of the lipophilic parent drug into a hydrophilic metabolite facilitates efficient renal clearance.

Methodologies for Studying Iofetamine Metabolism

The characterization of Iofetamine's in vivo behavior relies on robust and validated experimental protocols. These methods are essential for preclinical evaluation and ensuring the safety and efficacy of the radiopharmaceutical.[12]

Experimental Workflow Overview

Caption: High-level workflow from animal studies to analytical quantification.

Protocol: In Vivo Metabolism and Biodistribution in a Rodent Model

Objective: To determine the pharmacokinetic profile and identify the metabolites of Iofetamine HCl I-123 in a preclinical model.

Causality: Rodent models are frequently used in preclinical studies because they provide a cost-effective and ethically sound way to investigate in vivo processes that are often translatable to humans.[13] Timed sample collection is critical to build a kinetic profile of drug distribution and metabolism.

Methodology:

-

Animal Preparation: Use adult Sprague-Dawley rats, housed under standard conditions. Prior to the study, ensure animals are healthy and properly identified.

-

Dose Preparation: Prepare a sterile isotonic solution of Iofetamine HCl I-123. The exact activity administered should be calculated and recorded for each animal, typically in terms of % injected dose per gram of tissue (%ID/g).

-

Administration: Administer the dose via intravenous (IV) injection (e.g., through the tail vein) to ensure immediate and complete entry into the systemic circulation.[10]

-

Sample Collection: At predetermined time points (e.g., 5, 30, 60, 120, and 360 minutes post-injection), euthanize a cohort of animals.

-

Blood Sampling: Immediately collect blood via cardiac puncture. A portion should be reserved as whole blood, and the remainder centrifuged to separate plasma.

-

Tissue Harvesting: Rapidly dissect key organs of interest (brain, lungs, liver, kidneys).[8] Rinse tissues to remove excess blood, blot dry, and weigh.

-

Urine Collection: If excretion kinetics are a primary endpoint, house animals in metabolic cages to allow for the separate collection of urine over the study period.

-

Radioactivity Measurement: Measure the radioactivity in all samples (whole blood, plasma, tissues, urine) using a calibrated gamma counter. Calculate the concentration of radioactivity as %ID/g for tissues and %ID/mL for liquids.

Protocol: Chromatographic Analysis of Metabolites

Objective: To separate and quantify Iofetamine and its radioactive metabolites (PIA, p-iodohippuric acid) in biological samples.

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating chemical compounds in a mixture.[14][15] When coupled with a sensitive scintillation detector, it allows for the precise identification and quantification of radiolabeled compounds and their metabolites from complex biological matrices like plasma or tissue homogenates.[8][9] This protocol is self-validating through the use of reference standards to confirm the identity of each peak in the chromatogram.

Methodology:

-

Sample Preparation:

-

Metabolite Extraction:

-

Perform a liquid-liquid extraction on the supernatant (or plasma/urine). Ethyl acetate is an effective solvent for this purpose.[8][9][11]

-

Vortex the sample with ethyl acetate, centrifuge to separate the layers, and carefully collect the organic (ethyl acetate) layer.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in the HPLC mobile phase.

-

Inject the sample into an HPLC system equipped with a reversed-phase column (e.g., C18).

-

Use a gradient elution method with a suitable mobile phase, such as a mixture of an ion-pairing reagent in an aqueous buffer and an organic solvent like acetonitrile, to achieve baseline separation of Iofetamine and its metabolites.[9]

-

-

Detection and Quantification:

-

Connect the HPLC column outlet to an in-line scintillation detector to measure the radioactivity of the eluting components.[8][9]

-

Generate a chromatogram that plots radioactivity versus retention time.

-

Identify peaks corresponding to Iofetamine and its metabolites by comparing their retention times to those of known reference standards.

-

Quantify each component by integrating the area under its respective peak. Express the results as a percentage of the total radioactivity injected into the HPLC system.

-

Clinical Implications of Metabolism

Understanding the metabolism of Iofetamine is not merely an academic exercise; it has direct implications for its clinical use.

-

Impact on SPECT Imaging: The primary metabolite in the brain, PIA, is formed locally.[8] Since both the parent drug (IMP) and PIA are retained in the brain, the SPECT signal reflects the initial blood flow distribution for a clinically useful period. The slow washout allows for flexible imaging times after injection.[16]

-

Dosimetry and Patient Safety: The rapid conversion to hydrophilic metabolites like p-iodohippuric acid ensures efficient renal clearance, which is critical for minimizing the patient's radiation absorbed dose.[3][8]

-

Factors Influencing Metabolism: Since the liver is the primary site of metabolism, severe hepatic impairment could theoretically alter the pharmacokinetic profile of Iofetamine, although this is not a common clinical concern given the tracer-level doses used.

Conclusion

The in vivo metabolism of Iofetamine HCl I-123 is a well-characterized, sequential process that begins with dealkylation and concludes with the formation of p-iodohippuric acid for renal excretion.[8][9][11] Its pharmacokinetic profile, marked by high brain uptake and retention, is ideally suited for its role in SPECT imaging of cerebral perfusion.[5] The robust analytical methods developed to study its metabolism provide the foundation for its safe and effective use in diagnosing a range of neurological disorders. This guide consolidates the key technical aspects of its metabolism, offering a valuable resource for professionals in the field of radiopharmaceutical development and nuclear medicine.

References

- Baldwin, R. M., & Wu, J. L. (1988). In vivo chemistry of iofetamine HCl iodine-123 (IMP). Journal of Nuclear Medicine, 29(1), 122–124. [Link]

- Baldwin, R. M., & Wu, J. L. (1988). In Vivo Chemistry of lofetamine HC1 Iodine-123 (IMP). Journal of Nuclear Medicine. [Link]

- Baldwin, R. M., & Wu, J. L. (1987). In vivo chemistry of iofetamine HCl iodine-123 (IMP). OSTI.GOV. [Link]

- Patsnap Synapse. (2024). What is the mechanism of Iofetamine Hydrochloride I-123?

- PharmaCompass. (n.d.). Iofetamine 123I | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

- Patsnap Synapse. (2024). What is this compound I-123 used for?

- Kuhl, D. E., et al. (1982). Quantifying Local Cerebral Blood Flow by N-lsopropyl-p-lodoamphetamine. Journal of Nuclear Medicine. [Link]

- IAEA. (n.d.). Guidance for preclinical studies with radiopharmaceuticals. Scientific, technical publications in the nuclear field | IAEA. [Link]

- Satoh, M., et al. (1991). [Analysis of I-125-IMP and its metabolites using a high performance liquid chromatography]. Kaku Igaku, 28(4), 429–435. [Link]

- Wikipedia. (n.d.). Iofetamine (123I). Wikipedia. [Link]

- Winchell, H. S., et al. (1980). N-isopropyl-[123I] p-iodoamphetamine: single-pass brain uptake and washout; binding to brain synaptosomes; and localization in dog and monkey brain. Journal of Nuclear Medicine, 21(10), 947–952. [Link]

- Springer Nature Experiments. (n.d.). Radiopharmaceutical Chemistry.

- SNMMI. (2022). SNMMI Clinical Trials Network Research Series for Technologists: Clinical Research Primer—Regulatory Process, Part I: How and When Radiopharmaceuticals Can Be Used. Journal of Nuclear Medicine Technology. [Link]

- D'Auria, L., et al. (2022). An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics. NIH. [Link]

- Iida, H., et al. (1989). Functional mapping of flow and back-diffusion rate of N-isopropyl-p-iodoamphetamine in human brain. Journal of Nuclear Medicine, 30(11), 1770–1778. [Link]

- ACS Publications. (n.d.). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. Chemical Research in Toxicology. [Link]

- Winchell, H. S., et al. (1980). N-Isopropyl-p-iodoamphetamine: Single—PassBrain Uptake and Washout; Bindingto Brain Synaptosomes. Journal of Nuclear Medicine. [Link]

- Hoshi, H., et al. (1987). Biodistribution of N-isopropyl-p-iodoamphetamine in the rat brain. Nuklearmedizin, 26(3), 131–134. [Link]

- Holman, B. L., et al. (1984). The relationship of the eye uptake of N-isopropyl-p-[123I]iodoamphetamine to melanin production. Journal of Nuclear Medicine, 25(3), 315–319. [Link]

- Univerzita Karlova. (n.d.). HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Univerzita Karlova. [Link]

- ResearchGate. (2025). (PDF) Coulometric HPLC analysis of catecholamines, indoleanines and related metabolites in rat brain and spinal cord.

- Abboud, M., et al. (2013). Evidence for a specific uptake and retention mechanism for 25-hydroxyvitamin D (25OHD) in skeletal muscle cells. Endocrinology, 154(9), 3022–3030. [Link]

- Takeda, A., et al. (1994). Brain uptake of trace metals, zinc and manganese, in rats. Brain Research, 640(1-2), 341–344. [Link]

- MDPI. (n.d.). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. MDPI. [Link]

Sources

- 1. What is this compound I-123 used for? [synapse.patsnap.com]

- 2. Iofetamine (123I) - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound I-123? [synapse.patsnap.com]

- 4. Iofetamine 123I | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. N-isopropyl-[123I] p-iodoamphetamine: single-pass brain uptake and washout; binding to brain synaptosomes; and localization in dog and monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. In vivo chemistry of iofetamine HCl iodine-123 (IMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Biodistribution of N-isopropyl-p-iodoamphetamine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo chemistry of iofetamine HCl iodine-123 (IMP) (Journal Article) | OSTI.GOV [osti.gov]

- 12. www-pub.iaea.org [www-pub.iaea.org]

- 13. An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Analysis of I-125-IMP and its metabolites using a high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dspace.cuni.cz [dspace.cuni.cz]

- 16. Functional mapping of flow and back-diffusion rate of N-isopropyl-p-iodoamphetamine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Application of Iofetamine Hydrochloride (¹²³I-IMP) in Epilepsy Seizure Focus Localization

Introduction

For researchers and clinicians in the field of neurology and drug development, the precise localization of the epileptogenic zone is paramount for effective treatment strategies, particularly in cases of medically refractory epilepsy where surgical intervention is considered.[1][2] Among the array of neuroimaging modalities, Single Photon Emission Computed Tomography (SPECT) using Iofetamine hydrochloride I-123 (¹²³I-IMP) has established itself as a cornerstone functional imaging technique.[3][4] This guide provides a comprehensive technical overview of the principles, protocols, and advanced analytical methods underpinning the use of ¹²³I-IMP SPECT for the critical task of seizure focus localization. We will delve into the fundamental pharmacology of ¹²³I-IMP, detail the methodologies for its application in ictal and interictal studies, and explore the quantitative approaches that enhance its diagnostic accuracy, offering a robust tool for the presurgical evaluation of epilepsy.[5][6]

Pharmacology and Mechanism of Action of this compound (¹²³I-IMP)

This compound I-123, chemically known as N-isopropyl-p-[¹²³I]iodoamphetamine, is a radiolabeled amphetamine analog.[4][7] Its utility in cerebral perfusion imaging stems from its unique pharmacokinetic properties. As a lipophilic molecule, ¹²³I-IMP readily crosses the blood-brain barrier.[3][8] Following intravenous administration, it is rapidly distributed to the brain, with uptake proportional to regional cerebral blood flow (rCBF).[8][9] The initial distribution of ¹²³I-IMP provides a snapshot of the perfusion landscape at the time of injection.[9]

The mechanism of retention within the brain is believed to be due to non-specific receptor binding.[10] While its structural similarity to amphetamines suggests potential interaction with neurotransmitter systems, its primary diagnostic value lies in its flow-dependent uptake.[4] The metabolism of iofetamine involves dealkylation to p-iodoamphetamine (PIA) within the brain, liver, and lungs.[11][12] The subsequent clearance from the brain is relatively slow, with a half-time of approximately one hour, allowing for a stable imaging window.[9] This extended retention is crucial for acquiring high-quality SPECT images.

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Use of Innovative SPECT Techniques in the Presurgical Evaluation of Patients with Nonlesional Extratemporal Drug-Resistant Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound I-123 used for? [synapse.patsnap.com]

- 4. Iofetamine (123I) - Wikipedia [en.wikipedia.org]

- 5. Use of Innovative SPECT Techniques in the Presurgical Evaluation of Patients with Nonlesional Extratemporal Drug-Resistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SPECT-PET in Epilepsy and Clinical Approach in Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iofetamine 123I | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. What is the mechanism of this compound I-123? [synapse.patsnap.com]

- 9. Quantifying local cerebral blood flow by N-isopropyl-p-[123I]iodoamphetamine (IMP) tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound I 123: a new radiopharmaceutical for cerebral perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo chemistry of iofetamine HCl iodine-123 (IMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

Assessing Traumatic Brain Injury: A Technical Guide to Cerebral Perfusion Imaging with Iofetamine Hydrochloride (¹²³I)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Traumatic Brain Injury (TBI) presents a formidable diagnostic and therapeutic challenge, largely because its functional consequences often elude conventional structural neuroimaging techniques like CT and MRI. These modalities can fail to detect the subtle yet significant neuronal damage and subsequent physiological disruptions, particularly in mild TBI (mTBI). This guide provides a comprehensive technical overview of utilizing Iofetamine Hydrochloride I-123 (¹²³I-IMP), a radiopharmaceutical agent for Single-Photon Emission Computed Tomography (SPECT), to quantitatively assess regional cerebral blood flow (rCBF) alterations post-TBI. We delve into the core mechanism of Iofetamine, provide validated experimental protocols, detail quantitative analysis methodologies, and discuss the interpretation of findings. This document is intended for researchers, neuroscientists, and drug development professionals seeking to leverage a proven functional imaging biomarker to investigate TBI pathophysiology and evaluate therapeutic interventions.

The Iofetamine (¹²³I) Radiopharmaceutical: Mechanism and Properties

Iofetamine, also known as N-isopropyl-p-iodoamphetamine (IMP), is the cornerstone radiotracer for the methodologies described herein.[1][2] Its efficacy is rooted in its unique chemical and pharmacological properties that make it an excellent surrogate marker for cerebral perfusion.

Chemical Structure and Radiochemistry

Iofetamine is a lipophilic amine structurally analogous to amphetamines.[3][4] For imaging purposes, it is labeled with Iodine-123 (¹²³I), a radionuclide that decays by electron capture, emitting a primary gamma photon at 159 keV, which is ideal for detection by SPECT gamma cameras.[3] This labeling allows for the non-invasive visualization and quantification of the tracer's distribution in the brain.

Pharmacology and Mechanism of Action

The utility of Iofetamine stems from its ability to cross the blood-brain barrier (BBB) and distribute in the brain in proportion to regional blood flow.[2]

-

Intravenous Administration & First Pass Extraction : Following intravenous injection, the highly lipophilic Iofetamine readily crosses the BBB with a high first-pass extraction efficiency.[3][5]

-

Neuronal Uptake : Its structural similarity to endogenous amines facilitates its uptake into presynaptic neurons through active transport mechanisms.[3]

-

Intracellular Trapping : Once inside the neuron, Iofetamine is temporarily trapped within synaptic vesicles, a process similar to the storage of neurotransmitters like dopamine and norepinephrine.[3] This transient trapping mechanism is key, as it allows the tracer's distribution to remain relatively stable during the SPECT acquisition window, providing a "snapshot" of cerebral perfusion at the time of injection.[4]

The distribution of ¹²³I-Iofetamine, therefore, serves as a high-fidelity map of regional cerebral blood flow and underlying neuronal activity.[3]

Caption: Standardized experimental workflow for TBI assessment using ¹²³I-Iofetamine SPECT.

Data Acquisition and Quantitative Analysis

Visual interpretation of SPECT scans can be subjective. Therefore, quantitative analysis is imperative for objective, reproducible results in a research context.

Image Acquisition Parameters

High-resolution SPECT imaging should be performed using a multi-head gamma camera equipped with low-energy, high-resolution (LEHR) collimators. A typical acquisition might involve a 360° rotation, with 120 projections acquired into a 128x128 matrix. Attenuation correction, ideally using a co-registered CT scan from a hybrid SPECT/CT system, is critical for accurate quantification. [6]

Quantitative Analysis Methods

The goal of quantitative analysis is to compare regional tracer uptake in a TBI subject to a normative baseline.

-

Region of Interest (ROI) Analysis: This method involves drawing ROIs on the SPECT images, often guided by a co-registered MRI, for specific anatomical structures (e.g., dorsolateral prefrontal cortex, temporal lobes, parietal lobes). [7]The average counts within these ROIs are normalized to a reference region with typically preserved blood flow, such as the cerebellum or whole brain mean. [7]These ratios are then compared to values from a healthy control cohort.

-

Voxel-Based Analysis (Statistical Parametric Mapping - SPM): This is a more automated and unbiased approach. The subject's SPECT scan is spatially normalized to a standard brain template. The intensity of each voxel is then compared to the corresponding voxel in a large database of healthy controls. [8]The software generates statistical maps (Z-score maps) that highlight regions of statistically significant hypoperfusion or hyperperfusion. [8][6]

Data Presentation: Typical Findings in TBI

Quantitative analysis consistently reveals patterns of hypoperfusion in TBI cohorts compared to healthy controls.